molecular formula C26H26N4O4S B2713697 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide CAS No. 868676-18-0

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide

Cat. No. B2713697
M. Wt: 490.58
InChI Key: VJCQNKJOUJTPNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a benzimidazole ring, a phenyl ring, a sulfamoyl group, and a tetrahydrofuran ring. These functional groups suggest that the compound could have a variety of chemical properties and potential applications, particularly in the field of medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzimidazole and phenyl rings are aromatic and planar, while the tetrahydrofuran ring is non-aromatic and can adopt a variety of conformations. The sulfamoyl group is polar and may participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The benzimidazole ring is relatively stable but can undergo electrophilic substitution. The sulfamoyl group could potentially be hydrolyzed, and the tetrahydrofuran ring could be opened under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polar sulfamoyl group and the nonpolar aromatic rings. Its melting and boiling points would depend on the strength of the intermolecular forces .

Scientific Research Applications

Cardiac Electrophysiological Activity

N-substituted imidazolylbenzamides, which include compounds related to N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide, have shown potential in cardiac electrophysiological applications. These compounds were found to exhibit potency in in vitro Purkinje fiber assays, comparable to that of other selective class III agents. This suggests their potential utility in treating arrhythmias and other cardiac conditions (Morgan et al., 1990).

Antipsychotic Potential

Compounds structurally related to N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide, specifically 2-phenyl-4-(aminomethyl)imidazoles, have been investigated for their potential as antipsychotic agents. These compounds, designed as analogs of dopamine D2 selective benzamide antipsychotics, showed promise in dopamine D2 receptor binding studies (Thurkauf et al., 1995).

Antihypertensive Effects

Research into N-(biphenylylmethyl)imidazoles, related to N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide, has shown significant potential in developing nonpeptide angiotensin II receptor antagonists with potent antihypertensive effects. This class of compounds, effective upon oral administration, represents a significant advancement in hypertension treatment (Carini et al., 1991).

Antiviral Properties

Structurally similar compounds to N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide have been explored for their antiviral properties. A series of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, related in structure, were synthesized and showed promise as inhibitors of human rhinovirus, indicating potential applications in treating viral infections (Hamdouchi et al., 1999).

Green Chemistry Applications

In the field of green chemistry, 1,2,4,5-tetrasubstituted imidazoles, related to the compound , have been synthesized using a Brønsted acidic ionic liquid as a catalyst. This method emphasizes environmentally friendly, solvent-free conditions, contributing to sustainable chemical synthesis practices (Davoodnia et al., 2010).

Future Directions

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties .

properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O4S/c1-30(17-19-7-6-16-34-19)35(32,33)20-14-12-18(13-15-20)26(31)29-22-9-3-2-8-21(22)25-27-23-10-4-5-11-24(23)28-25/h2-5,8-15,19H,6-7,16-17H2,1H3,(H,27,28)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJCQNKJOUJTPNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.